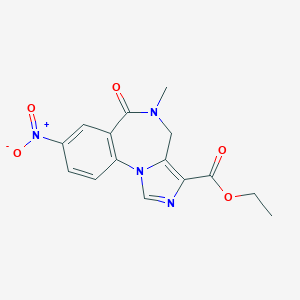

Nitroflumazenil

Vue d'ensemble

Description

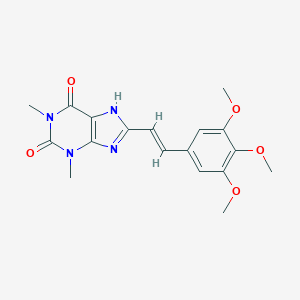

Pharmacological Characterization of 6-Bromo-3′-nitroflavone

6-Bromo-3'-nitroflavone is a compound of interest due to its selective affinity for benzodiazepine receptors and its potential as an anxiolytic agent. The pharmacological study of this synthetic flavonoid reveals that it exhibits anxiolytic-like effects without the myorelaxant side effects commonly associated with benzodiazepines like diazepam. Notably, its anxiolytic-like action is evident both when administered intraperitoneally and orally, with a lack of anterograde amnesia effects. Additionally, 6-bromo-3'-nitroflavone shows mild anticonvulsant activity and only induces sedative-depressant actions at significantly higher doses than those required for anxiolytic-like effects. The compound's interaction with GABA-stimulated chloride influx suggests it may act as a partial agonist at benzodiazepine receptors, which could explain its pharmacological profile .

Synthesis Analysis

While the provided data does not directly describe the synthesis of 6-bromo-3'-nitroflavone, it does offer insights into the synthesis of related compounds. For instance, the synthesis of flufenamic acid, another compound with a nitro group, involves the coupling of nitrosobenzenes with boronic acids under transition-metal-free conditions. This method, which is part of an educational laboratory sequence, highlights the importance of novel reactions in the formation of complex molecules. Although the synthesis of 6-bromo-3'-nitroflavone is not detailed, the techniques used in the synthesis of flufenamic acid, such as the preparation of nitrosobenzenes and the coupling with boronic acids, could potentially be applied or adapted for the synthesis of nitroflavone derivatives .

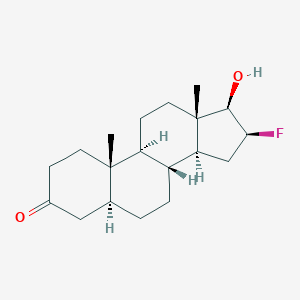

Molecular Structure Analysis

The molecular structure of 6-bromo-3'-nitroflavone is not explicitly detailed in the provided data. However, the pharmacological effects observed suggest that the structure allows for selective interaction with benzodiazepine receptors. The presence of a nitro group and a bromine atom likely contributes to the compound's unique activity profile. In the context of flufenamic acid, the confirmation of the structure of synthesized compounds is achieved through various spectroscopic methods, including infrared, 1H NMR, 13C NMR, and MS spectrometry. These techniques could similarly be employed to analyze the molecular structure of 6-bromo-3'-nitroflavone and confirm its identity .

Chemical Reactions Analysis

The chemical reactions involved in the pharmacological effects of 6-bromo-3'-nitroflavone are centered around its interaction with the benzodiazepine receptors. The compound's ability to modulate GABA-stimulated chloride influx indicates that it may alter the conformation of the GABA receptor complex, leading to its partial agonist activity. The specific chemical reactions at the molecular level that contribute to this modulation are not described in the data provided .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-3'-nitroflavone, such as solubility, melting point, and stability, are not detailed in the provided data. However, these properties are crucial for understanding the compound's behavior in biological systems and its potential as a therapeutic agent. The data on flufenamic acid synthesis includes the use of melting point as a means to confirm the purity and identity of the synthesized compounds, suggesting that similar analyses would be relevant for 6-bromo-3'-nitroflavone .

Applications De Recherche Scientifique

Environmental Applications

- Reduction of Nitrobenzene in Wastewater : Research indicates that zerovalent iron (Fe0) can successfully reduce nitrobenzene, a major environmental pollutant, to aniline in synthetic wastewater. This method is useful for treating industrial wastewater streams containing high concentrations of nitrobenzene (Mantha, Taylor, Biswas, & Bewtra, 2001).

- Treatment of Wastewater Containing Nitrophenol Compounds : The liquid membrane process has been used for treating wastewater containing nitrophenols, achieving significant reductions in total nitrophenols (Luan & Plaisier, 2004).

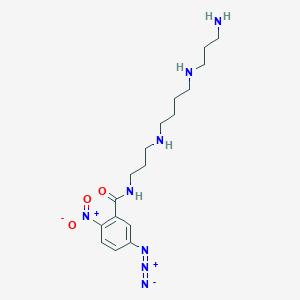

Medical and Pharmacological Applications

- Neuroprotective Mechanism in Neurodegenerative Diseases : Studies have shown that compounds like nitrobenzene have potential neuroprotective actions in brain regions affected by neurodegenerative diseases (Olaleye Oladele et al., 2020).

- Pharmacological Characterization : Nitroflavone derivatives, structurally similar to nitroflumazenil, have been studied for their potential anxiolytic-like effects and interactions with benzodiazepine receptors, indicating a broader pharmacological application for nitroflumazenil-like compounds (Wolfman et al., 1998).

Therapeutic and Clinical Applications

- Nitroxide Compounds in Therapy : Nitroxide compounds, similar in some respects to nitroflumazenil, have been used for various therapeutic applications, including protection against ionizing radiation and cancer treatment (Soule et al., 2007).

Application in Anesthesiology

- Modulation of Anesthetic Effects : Research has explored the effects of substances like flumazenil on the modulation of nitrous oxide-induced suppression in anesthesia, providing insight into how nitroflumazenil might be used in similar contexts (Okuda et al., 1997).

Biochemical Research

- Biochemical Reactivity of Nitroimidazoles : Studies on nitroimidazoles, which share functional groups with nitroflumazenil, provide insights into the biochemical reactivity of such compounds, with implications for their use in various biological and medical applications (Smith et al., 2013).

Environmental Science

- Removal of Nitrobenzene from Wastewater : Techniques for removing nitrobenzene from wastewater using constructed wetlands and other methods offer insight into potential environmental applications of nitroflumazenil (Nawaz et al., 2019).

Cancer Research

- Anti-proliferative Agent in Renal Carcinoma : Nitrocoumarin compounds, related to nitroflumazenil, have been researched for their anti-proliferative effects in cancer, specifically renal carcinoma, suggesting potential research avenues for nitroflumazenil in oncology (Finn, Creaven, & Egan, 2003).

Propriétés

IUPAC Name |

ethyl 5-methyl-8-nitro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O5/c1-3-24-15(21)13-12-7-17(2)14(20)10-6-9(19(22)23)4-5-11(10)18(12)8-16-13/h4-6,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHISDHNVVJHQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573174 | |

| Record name | Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate | |

CAS RN |

84377-97-9 | |

| Record name | Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

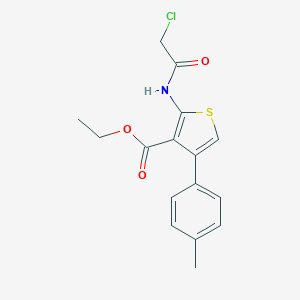

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)

![(Z)-5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pent-4-enoic acid](/img/structure/B149676.png)

![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)